molecular formula C8H9Cl2P B12575089 (3,5-Dimethylphenyl)phosphonous dichloride CAS No. 207513-05-1

(3,5-Dimethylphenyl)phosphonous dichloride

Cat. No.: B12575089
CAS No.: 207513-05-1
M. Wt: 207.03 g/mol
InChI Key: XNTBVGXAVINZAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (3,5-Dimethylphenyl)phosphonous dichloride is typically synthesized through organic synthesis methods. One common approach involves the reaction of 3,5-dimethylphenol with phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually carried out in the presence of a solvent such as toluene or benzene, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethylphenyl)phosphonous dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3,5-Dimethylphenyl)phosphonous dichloride is in organic synthesis. It serves as a reagent for the preparation of various organophosphorus compounds, including phosphine oxides and phosphonates. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Phosphine Oxides

A notable example involves the use of this compound in the synthesis of bis(3,5-dimethylphenyl)phosphine oxide. This compound has demonstrated cytotoxic activity against cancer cell lines, indicating potential therapeutic applications. The synthesis typically involves a reaction with an appropriate alcohol or amine to form the corresponding phosphine oxide.

Catalysis

This compound plays a crucial role as a catalyst or ligand in various catalytic processes. Its ability to form stable complexes with transition metals enhances catalytic activity in several reactions.

Table 1: Catalytic Applications

Reaction TypeCatalyst UsedReference
C–P Bond FormationPalladium ComplexACS Journal
Cross-Coupling ReactionsNickel or Palladium CatalystsVarious Studies
Organophosphorus SynthesisThis compoundCurrent Research

Flame Retardants

Research indicates that phosphonous compounds like this compound can be utilized in developing flame retardants. These materials are incorporated into polymers to enhance fire resistance without compromising mechanical properties.

Case Study: Polymer Additives

Incorporating this compound into polyvinyl chloride formulations has shown improved flame retardancy. This application is particularly relevant in industries requiring stringent fire safety standards.

Environmental Applications

The compound's reactivity also positions it as a candidate for environmental remediation applications. Its derivatives have been explored for use in photocatalytic systems aimed at pollutant degradation.

Research Findings

Recent studies have demonstrated that derivatives of this compound can effectively degrade organic pollutants under light irradiation conditions, suggesting their potential role in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)phosphonous dichloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: (3,5-Dimethylphenyl)phosphonous dichloride is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective .

Biological Activity

(3,5-Dimethylphenyl)phosphonous dichloride is an organophosphorus compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and potential applications in medicinal chemistry, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phosphorus trichloride with 3,5-dimethylphenol. The reaction can be represented as follows:

PCl3+C8H10OC8H10Cl2P+HCl\text{PCl}_3+\text{C}_8\text{H}_{10}\text{O}\rightarrow \text{C}_8\text{H}_{10}\text{Cl}_2\text{P}+\text{HCl}

This process yields the dichloride derivative, which can further undergo various transformations to produce biologically active derivatives.

Antitumor Activity

Research has demonstrated that phosphonous compounds exhibit significant antitumor properties. A study highlighted that derivatives of phosphonous dichlorides showed inhibitory effects on cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .

Antioxidant Properties

Antioxidant activity is another vital aspect of this compound. Compounds containing phosphorus have been shown to scavenge free radicals effectively. In vitro assays indicated that this compound could inhibit lipid peroxidation and reduce oxidative stress markers in cellular models .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit urease activity, which is crucial for managing conditions related to ammonia loss in the body. This inhibition can lead to therapeutic benefits in treating certain metabolic disorders .

Case Study 1: Anticancer Activity

In a controlled study involving various phosphonous derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound's mechanism involved apoptosis induction through caspase activation .

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capabilities of this compound using DPPH and ABTS radical scavenging assays. The compound demonstrated significant scavenging activity, with an IC50 value lower than that of Trolox, a standard antioxidant. This suggests its potential use in formulations aimed at reducing oxidative stress .

Research Findings

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits urease activity

Properties

CAS No.

207513-05-1

Molecular Formula

C8H9Cl2P

Molecular Weight

207.03 g/mol

IUPAC Name

dichloro-(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C8H9Cl2P/c1-6-3-7(2)5-8(4-6)11(9)10/h3-5H,1-2H3

InChI Key

XNTBVGXAVINZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(Cl)Cl)C

Origin of Product

United States

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